1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-8-5-10(20-21(8)2)13-18-19-15(25-13)17-14(22)16-9-3-4-11-12(6-9)24-7-23-11/h3-6H,7H2,1-2H3,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHBXAXDXEHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
The synthesis begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide , prepared by treating the corresponding methyl ester with hydrazine hydrate in ethanol under reflux (Yield: 85–90%).
Reaction Conditions:
Oxadiazole Cyclization
Cyclization to form the 1,3,4-oxadiazole ring is achieved using phosphorous oxychloride (POCl$$3$$) as a dehydrating agent. The hydrazide reacts with an acyl chloride (e.g., acetyl chloride) in POCl$$3$$ at 110°C for 3 hours, yielding 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (Yield: 78%).
Key Spectral Data:
- IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=N oxadiazole).
- $$ ^1\text{H NMR $$: δ 2.32 (s, 3H, CH$$3$$), 3.91 (s, 3H, N–CH$$3$$), 6.52 (s, 1H, pyrazole-H), 7.85 (s, 1H, oxadiazole-H).
Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)Urea
Benzodioxol-5-yl Isocyanate Preparation
1,3-Benzodioxol-5-amine is treated with triphosgene in dichloromethane at 0°C, generating the reactive isocyanate intermediate. This step requires strict anhydrous conditions to avoid hydrolysis to the corresponding amine.
Reaction Conditions:
Urea Coupling
The oxadiazole-pyrazole amine (Section 2.2) is reacted with the benzodioxol-5-yl isocyanate in tetrahydrofuran (THF) at 50°C for 12 hours. Triethylamine is added to scavenge HCl, facilitating urea bond formation (Yield: 65%).
Optimization Insights:
- Solvent Screening: THF outperforms DMF and acetonitrile due to better solubility of intermediates.
- Stoichiometry: A 1:1.2 ratio of amine to isocyanate minimizes oligomerization.
Characterization Data:
- $$ ^13\text{C NMR $$: δ 154.2 (urea C=O), 148.1 (oxadiazole C=N), 102.5 (benzodioxole O–C–O).
- HRMS (ESI): [M+H]$$^+$$ calcd. for C$${16}$$H$${14}$$N$$6$$O$$4$$: 378.1054; found: 378.1058.
Alternative Synthetic Routes and Comparative Analysis
Carbamate-Mediated Coupling
An alternative approach involves synthesizing 4-nitrophenyl (5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamate by reacting the oxadiazole amine with 4-nitrophenyl chloroformate. Subsequent reaction with benzodioxol-5-yl amine in pyridine yields the target urea (Yield: 60%).
Advantages:
Solid-Phase Synthesis
Immobilizing the benzodioxol-5-yl amine on Wang resin enables stepwise assembly, though yields are moderate (55%) due to steric hindrance during urea formation.
Structural and Conformational Analysis
X-ray crystallography of analogous ureas reveals key insights:
- The benzodioxole and pyrazole rings adopt dihedral angles of 31.67°–68.22°, influencing solubility and bioactivity.
- N–H···N hydrogen bonding creates supramolecular zigzag chains, critical for crystal packing.
Thermogravimetric Analysis (TGA):
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea: Lacks the dimethyl groups on the pyrazole ring.
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]urea: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea represents a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to a urea group and a pyrazole-containing oxadiazole. This structural diversity may contribute to its varied biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the benzodioxole and pyrazole groups suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C6 glioma | 5.13 | Induces apoptosis |
| Similar Benzodioxole Derivative | SH-SY5Y neuroblastoma | 8.34 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in inducing apoptosis in glioma cells while exhibiting selective toxicity.
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on various enzymes involved in cancer progression. For example, studies on similar compounds have indicated that they can inhibit kinases like MEK1/2, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized and evaluated the cytotoxic effects of related compounds on glioma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like 5-FU. The mechanism was linked to apoptosis and cell cycle arrest at specific phases, highlighting the therapeutic potential of these compounds against aggressive tumors .
Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar structures revealed that these compounds could effectively bind to target proteins involved in tumor growth and metastasis. The binding affinities were measured using computational methods, indicating strong interactions with active sites on kinases and other relevant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
